molecular formula C31H35NO11S B1665559 Adriamycin 14-thiovalerate CAS No. 101980-75-0

Adriamycin 14-thiovalerate

Cat. No. B1665559
M. Wt: 629.7 g/mol
InChI Key: ZAJMGFPSIIBVJA-UHFFFAOYSA-N
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Description

Adriamycin 14-thiovalerate, also known as Doxorubicinone, is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.

Scientific Research Applications

Cardiotoxicity Mechanisms

Adriamycin is known for its severe cardiotoxicity, which limits its clinical application. Research has highlighted several mechanisms behind this toxicity:

  • HMGB1 and Autophagy : Adriamycin induces cardiomyocyte autophagy and cardiac damage. The release of HMGB1 increases after treatment, and silencing HMGB1 can reverse cardiomyocyte damage by attenuating autophagy (Luo et al., 2018).
  • Oxidative Stress and Endothelial Dysfunction : Ginsenoside Rg3, derived from Panax ginseng, shows promise in protecting against adriamycin-induced cardiotoxicity by improving endothelial dysfunction from oxidative stress and activating the Nrf2-ARE pathway through Akt (Wang et al., 2015).

Anticancer Activity

Adriamycin is a potent chemotherapeutic agent used in cancer treatment. It functions through several mechanisms:

  • Reversing Drug Resistance in Breast Cancer : Toosendanin, a triterpenoid, has been found to reverse adriamycin resistance in human breast cancer cells, promoting drug accumulation and reducing ABCB1 expression (Kai et al., 2018).
  • Modulation of Gene Expression : Differential gene expression profiles between sensitive and resistant breast cancer cells to adriamycin have been identified, providing insights into the molecular mechanisms of drug resistance (Ahn et al., 2004).

Enhancing Drug Delivery

Innovative approaches to reduce adriamycin's toxicity while maintaining its efficacy are being explored:

  • 2-Deoxyglucose-Based Adriamycin Complex : A new receptor-mediated complex involving adriamycin conjugated with 2-amino-2-deoxy-d-glucose shows improved inhibition rate to tumor cells and low toxicity to normal cells (Cao et al., 2013).

properties

CAS RN

101980-75-0

Product Name

Adriamycin 14-thiovalerate

Molecular Formula

C31H35NO11S

Molecular Weight

629.7 g/mol

IUPAC Name

S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] butanethioate

InChI

InChI=1S/C31H35NO11S/c1-4-6-20(34)44-12-19(33)31(40)10-15-23(18(11-31)43-21-9-16(32)26(35)13(2)42-21)30(39)25-24(28(15)37)27(36)14-7-5-8-17(41-3)22(14)29(25)38/h5,7-8,13,16,18,21,26,35,37,39-40H,4,6,9-12,32H2,1-3H3

InChI Key

ZAJMGFPSIIBVJA-UHFFFAOYSA-N

SMILES

CCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

Canonical SMILES

CCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Adriamycin 14-thiovalerate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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